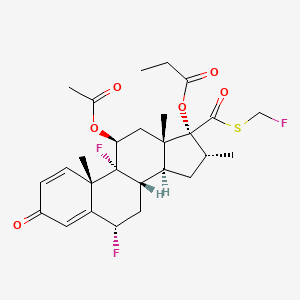
Fluticasoneacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluticasone acetate is a synthetic glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory conditions, including asthma, allergic rhinitis, and chronic obstructive pulmonary disease (COPD). The compound is available in various forms, such as inhalers, nasal sprays, and topical treatments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Fluticasone acetate is synthesized through a multi-step process that involves the introduction of fluorine atoms and the formation of ester bonds. The synthesis typically starts with a steroid backbone, which undergoes fluorination at specific positions to enhance its glucocorticoid activity. The final step involves the esterification of the hydroxyl group with acetic acid to form fluticasone acetate .
Industrial Production Methods: Industrial production of fluticasone acetate involves large-scale chemical synthesis using advanced techniques such as solid-phase extraction and high-performance liquid chromatography (HPLC) to ensure high purity and yield. The process is optimized to minimize impurities and maximize the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions: Fluticasone acetate undergoes various chemical reactions, including:
Reduction: Although less common, reduction reactions can modify the functional groups, affecting the compound’s activity.
Substitution: Halogen atoms in fluticasone acetate can be substituted under specific conditions, altering its pharmacological properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Aplicaciones Científicas De Investigación
Fluticasone acetate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of fluorination on steroid activity.
Biology: Investigated for its role in modulating inflammatory pathways and immune responses.
Medicine: Widely used in clinical research to develop new treatments for asthma, allergic rhinitis, and COPD
Industry: Employed in the development of advanced drug delivery systems, such as microencapsulation and liposomal formulations, to enhance its therapeutic efficacy
Mecanismo De Acción
Fluticasone acetate exerts its effects by binding to glucocorticoid receptors in target cells. This binding activates the receptor, leading to the inhibition of nuclear factor kappa B (NF-κB) and other pro-inflammatory transcription factors. As a result, the production of inflammatory mediators such as cytokines and chemokines is reduced, leading to decreased inflammation and immune response .
Comparación Con Compuestos Similares
- Fluticasone propionate
- Fluticasone furoate
- Dexamethasone
- Beclomethasone
Comparison: Fluticasone acetate is unique due to its specific fluorination pattern, which enhances its glucocorticoid activity and reduces its systemic absorption, minimizing side effects. Compared to fluticasone propionate and fluticasone furoate, fluticasone acetate has a slightly different pharmacokinetic profile, offering distinct advantages in certain clinical scenarios .
Propiedades
Fórmula molecular |
C27H33F3O6S |
|---|---|
Peso molecular |
542.6 g/mol |
Nombre IUPAC |
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-11-acetyloxy-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C27H33F3O6S/c1-6-22(33)36-27(23(34)37-13-28)14(2)9-17-18-11-20(29)19-10-16(32)7-8-24(19,4)26(18,30)21(35-15(3)31)12-25(17,27)5/h7-8,10,14,17-18,20-21H,6,9,11-13H2,1-5H3/t14-,17+,18+,20+,21+,24+,25+,26+,27+/m1/s1 |
Clave InChI |
IWSDHIGOCZMMRF-OOSGJXQGSA-N |
SMILES isomérico |
CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)OC(=O)C)C)C)C(=O)SCF |
SMILES canónico |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)OC(=O)C)C)C)C(=O)SCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(Furan-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13154111.png)








